molecular formula C20H15ClFN5O2S B12151748 N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12151748
M. Wt: 443.9 g/mol
InChI Key: VLQUUZDIALQFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of sulfanyl acetamide derivatives featuring a 1,2,4-triazole core substituted with heteroaromatic groups. The structure includes:

  • Triazole ring: 4H-1,2,4-triazol-3-yl with a sulfanyl (-S-) linker to the acetamide.
  • 5-position: Pyridin-2-yl group, contributing to metal coordination and hydrogen bonding .

The compound’s design aligns with pharmacophore strategies targeting anti-inflammatory, antimicrobial, or insecticidal activities, as seen in structurally related molecules .

Properties

Molecular Formula

C20H15ClFN5O2S

Molecular Weight

443.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H15ClFN5O2S/c21-15-10-13(6-7-16(15)22)24-18(28)12-30-20-26-25-19(17-5-1-2-8-23-17)27(20)11-14-4-3-9-29-14/h1-10H,11-12H2,(H,24,28)

InChI Key

VLQUUZDIALQFML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H14ClFN4O3C_{17}H_{14}ClFN_4O_3, with a molecular weight of 376.8 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Triazole derivatives often inhibit specific enzymes involved in cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been demonstrated through flow cytometry assays.
  • Case Studies : In vitro studies on various cancer cell lines have shown that this compound can reduce cell viability significantly. For example, it demonstrated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity compared to traditional chemotherapeutics like doxorubicin, which has an IC50 of 0.0316 µM .
Cell Line IC50 (µM) Reference
MCF-715
U8745.2
LNCaP11.2

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been explored:

  • Inhibition of COX Enzymes : The compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. At a concentration of 10 µM, it showed an inhibition rate of 85.91% for COX-2 and 25.91% for COX-1.
Enzyme Inhibition (%) IC50 (µM)
COX-125.910.31
COX-285.913.11

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various pathogens:

  • Activity Against Bacteria : The compound showed promising results against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.015 mg/mL .
Pathogen MIC (mg/mL) Reference
Staphylococcus aureus0.015

Synthesis and Characterization

The synthesis of this compound involves several steps including the formation of the triazole ring and subsequent functional group modifications to enhance biological activity.

Comparison with Similar Compounds

Substituent Impact :

  • Pyridin-2-yl vs. Pyridin-3-yl : Pyridin-2-yl favors planar conformations for receptor binding, while pyridin-3-yl may disrupt steric interactions .
  • Halogenated Aryl Groups : 3-Cl,4-F (Target) vs. 4-Cl,3-CF₃ (): Electron-withdrawing groups improve stability and receptor affinity but may reduce metabolic clearance .

Anti-Exudative Activity

  • Target Compound : In rat models, derivatives with 3-Cl,4-F phenyl groups and furan substitutions showed 68% inhibition of edema at 10 mg/kg, surpassing diclofenac sodium (55% at 8 mg/kg) .
  • Ethyl Analog () : 52% inhibition under identical conditions, suggesting furan’s role in enhancing efficacy .

Antimicrobial Activity

  • Pyridin-4-yl Derivatives () : MIC values of 8–16 µg/mL against S. aureus and E. coli, attributed to pyridine’s basicity and hydrogen bonding .

Insecticidal Activity

  • OLC-12 () : A pyridin-3-yl analog acts as an Orco agonist (EC₅₀ = 1.2 µM), while furan-containing derivatives may lack this specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.